N-benzyl-N-methyl-1-(thiophen-2-ylsulfonyl)piperidine-3-carboxamide
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Overview
Description
N-BENZYL-N-METHYL-1-(THIOPHENE-2-SULFONYL)PIPERIDINE-3-CARBOXAMIDE is a complex organic compound that features a piperidine ring substituted with a benzyl group, a methyl group, and a thiophene-2-sulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-BENZYL-N-METHYL-1-(THIOPHENE-2-SULFONYL)PIPERIDINE-3-CARBOXAMIDE typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable diamine and a carbonyl compound.
Introduction of the Benzyl and Methyl Groups: The benzyl and methyl groups can be introduced via alkylation reactions using benzyl chloride and methyl iodide, respectively.
Sulfonylation with Thiophene-2-Sulfonyl Chloride: The thiophene-2-sulfonyl group is introduced through a sulfonylation reaction using thiophene-2-sulfonyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-BENZYL-N-METHYL-1-(THIOPHENE-2-SULFONYL)PIPERIDINE-3-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the piperidine ring can be reduced to form alcohols.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-BENZYL-N-METHYL-1-(THIOPHENE-2-SULFONYL)PIPERIDINE-3-CARBOXAMIDE has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-BENZYL-N-METHYL-1-(THIOPHENE-2-SULFONYL)PIPERIDINE-3-CARBOXAMIDE involves its interaction with specific molecular targets. For instance, in medicinal applications, it may interact with neurotransmitter receptors or enzymes, modulating their activity and thereby exerting therapeutic effects. The exact pathways and targets can vary depending on the specific application and the biological system involved.
Comparison with Similar Compounds
Similar Compounds
N-BENZYL-N-METHYL-1-(THIOPHENE-2-SULFONYL)PIPERIDINE-3-CARBOXAMIDE: shares similarities with other piperidine derivatives and thiophene-based compounds.
Thiophene-2-sulfonamide: Another compound with a thiophene ring and sulfonamide group.
N-Benzylpiperidine: A simpler analog without the thiophene-2-sulfonyl group.
Uniqueness
- The combination of the piperidine ring with the thiophene-2-sulfonyl group and the benzyl and methyl substitutions makes N-BENZYL-N-METHYL-1-(THIOPHENE-2-SULFONYL)PIPERIDINE-3-CARBOXAMIDE unique in its structural complexity and potential for diverse applications.
Properties
Molecular Formula |
C18H22N2O3S2 |
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Molecular Weight |
378.5 g/mol |
IUPAC Name |
N-benzyl-N-methyl-1-thiophen-2-ylsulfonylpiperidine-3-carboxamide |
InChI |
InChI=1S/C18H22N2O3S2/c1-19(13-15-7-3-2-4-8-15)18(21)16-9-5-11-20(14-16)25(22,23)17-10-6-12-24-17/h2-4,6-8,10,12,16H,5,9,11,13-14H2,1H3 |
InChI Key |
DKCZJPPGXBFPAO-UHFFFAOYSA-N |
Canonical SMILES |
CN(CC1=CC=CC=C1)C(=O)C2CCCN(C2)S(=O)(=O)C3=CC=CS3 |
Origin of Product |
United States |
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